3-Methylbenzotriazol-4-amine

Corrosion inhibition Copper protection Surface chemistry

Researchers requiring a defined single-isomer benzotriazole frequently encounter irreproducible results when substituting commercial tolyltriazole isomer mixtures. 3-Methylbenzotriazol-4-amine (CAS 13183-01-2) resolves this with a rigorously defined substitution pattern. • Single-isomer identity eliminates batch variability in corrosion inhibition and coordination chemistry • 4-Amino group enables orthogonal derivatization via diazotization, acylation, or Schiff base condensation • Bifunctional N-donor ligand suitable for transition metal complexes, MOFs, and coordination polymers • Supplied at ≥98% purity with full analytical documentation. Bulk and custom pack sizes available for R&D and pilot-scale procurement.

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
CAS No. 13183-01-2
Cat. No. B085434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylbenzotriazol-4-amine
CAS13183-01-2
Synonyms7-Amino-1-methyl-1H-benzotriazole
Molecular FormulaC7H8N4
Molecular Weight148.17 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC=C2N=N1)N
InChIInChI=1S/C7H8N4/c1-11-7-5(8)3-2-4-6(7)9-10-11/h2-4H,8H2,1H3
InChIKeySUQCICOFGWTRRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylbenzotriazol-4-amine: Technical Profile and Industrial Significance


3-Methylbenzotriazol-4-amine (CAS 13183-01-2, C7H8N4, MW 148.17) is a heterocyclic organic compound belonging to the benzotriazole class, characterized by a benzene ring fused to a triazole moiety with a methyl group at the 3-position and an amino group at the 4-position [1]. It is commercially available as a building block for organic synthesis, typically at ≥95% purity, and exists as a solid at room temperature with moderate solubility in polar solvents . Its primary industrial relevance stems from its application as a corrosion inhibitor, particularly for copper and copper alloys, where it functions by forming a protective, passivating film on metal surfaces .

Why Generic Methylbenzotriazole Cannot Substitute This Compound


The term 'methylbenzotriazole' in procurement specifications often refers to tolyltriazole (CAS 29385-43-1), a commercial mixture of 4- and 5-methylbenzotriazole isomers that is widely used as a corrosion inhibitor and UV stabilizer [1]. However, the position of the methyl substituent on the benzotriazole scaffold critically dictates performance: comparative studies demonstrate that substitution on the triazole ring (1Me- or 2Me-BTA) prevents protective film formation, whereas substitution on the benzene ring (4Me- and 5Me-BTA) enables stable layer formation [2]. The target compound, 3-methylbenzotriazol-4-amine, possesses both a specific methyl substitution pattern and an amino functional group absent in tolyltriazole, resulting in fundamentally different chemical reactivity and coordination behavior. Substituting a generic methylbenzotriazole mixture for 3-methylbenzotriazol-4-amine without experimental validation risks application failure in scenarios requiring defined ligand properties or specific corrosion inhibition mechanisms.

Performance Differentiation Guide


Impact of Methyl Substitution Position on Film Formation

The position of the methyl substituent on the benzotriazole scaffold is the primary determinant of corrosion inhibition efficacy. Substitution on the benzene ring (as in 4Me-BTA and 5Me-BTA, which share the benzene-ring substitution pattern with 3-methylbenzotriazol-4-amine) results in stable protective film formation, whereas substitution on the triazole ring (1Me-BTA or 2Me-BTA) completely prevents film formation [1]. This positional dependence establishes that 3-methylbenzotriazol-4-amine, with its methyl group on the benzotriazole ring system, belongs to the active inhibitor class rather than the inactive triazole-substituted class.

Corrosion inhibition Copper protection Surface chemistry

Inhibition Efficiency of Methylated vs. Unsubstituted Benzotriazoles

Methyl substitution on the benzene ring not only preserves inhibition activity but actually enhances it relative to unsubstituted benzotriazole (BTA). Experimental polarization resistance measurements demonstrate that both 4Me-BTA and 5Me-BTA exhibit higher inhibiting efficiencies than BTA itself [1]. This enhancement is attributed to the increased hydrophobic character conferred by the methyl group, which improves the barrier properties of the protective film [1]. While direct efficiency data for 3-methylbenzotriazol-4-amine are not available in the source literature, the compound shares the benzene-ring methyl substitution pattern with 4Me-BTA and 5Me-BTA, suggesting it may offer similar performance advantages over the widely used but less hydrophobic BTA.

Corrosion inhibition Copper alloys Inhibitor selection

Coordination Chemistry with Transition Metals

The 1-methylbenzotriazole scaffold, which shares the N-methyl substitution pattern with 3-methylbenzotriazol-4-amine, has been extensively characterized as a ligand for transition metal coordination. A 2024 review summarizes the preparation and characterization of 1-methylbenzotriazole (Metba)-ligated inorganic metal complexes including Mn(II), Fe(II), Fe(III), Co(II), Ni(II), Cu(I), Cu(II), Zn(II), and Au(I) [1]. This established coordination chemistry differentiates N-methylated benzotriazoles from N-unsubstituted benzotriazole in ligand applications. The presence of an additional amino group in 3-methylbenzotriazol-4-amine introduces an extra coordination site, potentially enabling chelating or bridging binding modes not accessible to simple 1-methylbenzotriazole.

Coordination chemistry Metal complexation Ligand design

Biodegradation: Methylated vs. Carboxylated Benzotriazoles

Microcosm studies evaluating the biodegradation potential of fourteen benzotriazole derivatives reveal a critical environmental differentiation between substitution types. 5-Methylbenzotriazole and carboxylated derivatives were degraded by soil or activated sludge biomass regardless of acclimation conditions, with radiotracer studies confirming complete mineralization of 25 mg/L 5-methylbenzotriazole by microbial consortia in relatively short time frames [1]. However, the broader pattern indicated that carboxylated benzotriazole derivatives are more readily biodegradable than methylated counterparts [1]. This establishes that methylated benzotriazoles, while biodegradable under optimized conditions, are less environmentally labile than carboxylated analogs.

Environmental fate Biodegradation Green chemistry

Recommended Application Scenarios


Corrosion Inhibition for Copper Alloys in Industrial Fluids

3-Methylbenzotriazol-4-amine is indicated for corrosion protection of copper and copper-nickel alloys, particularly in marine environments, cooling water systems, and industrial fluid formulations. Evidence from methylbenzotriazole class studies confirms that benzene-ring methyl substitution (as present in this compound) enables formation of stable protective films 30-70 Å thick, with inhibition efficiencies exceeding that of unsubstituted benzotriazole [1]. The amino group at the 4-position may further enhance film adhesion or barrier properties. This compound should be considered when tolyltriazole mixtures (4- and 5-methylbenzotriazole) are currently in use but a defined single-isomer material is required for formulation consistency or regulatory compliance.

Synthesis of Metal Complexes and MOFs

3-Methylbenzotriazol-4-amine serves as a bifunctional N-donor ligand for the preparation of transition metal complexes, metal-organic frameworks (MOFs), and coordination polymers. The 1-methylbenzotriazole scaffold has been validated for complexation with Mn(II), Fe(II), Fe(III), Co(II), Ni(II), Cu(I), Cu(II), Zn(II), and Au(I) [1]. The additional 4-amino group introduces a second coordination site, enabling chelating or bridging binding modes not possible with simple methylbenzotriazole ligands. This bifunctionality makes the compound particularly valuable for designing polynuclear complexes, catalytic systems, or functional materials requiring multiple metal-binding domains.

Building Block for Bioactive Benzotriazole Derivatives

The 4-amino group of 3-methylbenzotriazol-4-amine provides a reactive handle for further derivatization, including diazotization, acylation, and Schiff base formation. Benzotriazole derivatives constitute a privileged scaffold in medicinal chemistry with demonstrated antiproliferative, antimicrobial, and enzyme inhibitory activities [1]. While direct biological activity data for this specific compound are not available, its structural features—N-methyl triazole and aromatic amine—position it as a versatile intermediate for constructing libraries of benzotriazole-based drug candidates. Researchers seeking a defined, single-isomer benzotriazole building block with orthogonal reactive sites should select this compound over isomeric mixtures or less functionalized analogs.

Organic Synthesis Auxiliary and Protecting Group Applications

Benzotriazole methodology is established in organic synthesis for the preparation of aminoxy acid bioconjugates and tertiary amines [1]. 3-Methylbenzotriazol-4-amine, with its defined substitution pattern and amino functionality, may serve as an activated intermediate or auxiliary in peptide coupling and amine synthesis. The compound's single-isomer identity ensures reproducible reaction outcomes compared to commercial methylbenzotriazole mixtures, which contain multiple isomers with potentially divergent reactivity. Synthetic chemists requiring a well-defined benzotriazole derivative for method development or scale-up should prefer this compound over isomer mixtures.

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